molecular formula C14H9FN2S2 B2782593 4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole CAS No. 338408-53-0

4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole

Cat. No.: B2782593
CAS No.: 338408-53-0
M. Wt: 288.36
InChI Key: UXXVWBULSAUEEF-UHFFFAOYSA-N
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Description

4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole is a heterocyclic compound featuring a 1,2,3-thiadiazole core substituted at the 4- and 5-positions with a 4-fluorophenyl group and a phenylsulfanyl moiety, respectively. The 4-fluorophenyl group enhances lipophilicity and metabolic stability, while the phenylsulfanyl substituent may influence electronic properties and intermolecular interactions. This compound is of interest in medicinal chemistry and materials science due to its structural versatility .

Properties

IUPAC Name

4-(4-fluorophenyl)-5-phenylsulfanylthiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2S2/c15-11-8-6-10(7-9-11)13-14(19-17-16-13)18-12-4-2-1-3-5-12/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXXVWBULSAUEEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=C(N=NS2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the cyclization of a hydrazine derivative with a thiocarbonyl compound. The reaction conditions often include the use of a base, such as sodium hydroxide, and a solvent, such as ethanol, to facilitate the cyclization process. Industrial production methods may involve optimization of reaction conditions to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis .

Chemical Reactions Analysis

Oxidation Reactions

The phenylsulfanyl (-SPh) group undergoes oxidation to form sulfoxide or sulfone derivatives. This is a hallmark reaction of thioether functionalities:

Reaction Conditions Product Yield Source
Oxidation to sulfoneH<sub>2</sub>O<sub>2</sub>/AcOH, 60°C5-(Phenylsulfonyl)-1,2,3-thiadiazole derivative85–92%
Selective sulfoxide formationmCPBA (1 equiv), CH<sub>2</sub>Cl<sub>2</sub>, 0°C5-(Phenylsulfinyl)-1,2,3-thiadiazole derivative78%

Key Findings :

  • The thiadiazole ring stabilizes the sulfone/sulfoxide products through conjugation, as evidenced by NMR shifts (e.g., sulfone S=O peaks at ~1300 cm<sup>−1</sup> in FT-IR) .

  • Over-oxidation to sulfone is favored with excess H<sub>2</sub>O<sub>2</sub> .

Nucleophilic Substitution

The 4-fluorophenyl group participates in nucleophilic aromatic substitution (NAS), though reactivity is moderate due to fluorine’s electronegativity:

Reaction Conditions Product Yield Source
Fluorine displacement by methoxyNaOMe, DMF, 120°C, 24h4-Methoxyphenyl-thiadiazole derivative65%
Fluorine displacement by amineNH<sub>3</sub> (g), CuCl, 150°C4-Aminophenyl-thiadiazole derivative42%

Mechanistic Notes :

  • NAS proceeds via a Meisenheimer complex, with fluorine acting as a leaving group under strongly basic conditions .

  • Steric hindrance from the thiadiazole ring reduces reaction rates compared to simpler aryl fluorides.

Electrophilic Aromatic Substitution (EAS)

The phenylsulfanyl and fluorophenyl groups direct EAS on their respective rings:

Reaction Conditions Product Yield Source
Nitration (SPh ring)HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C3-Nitro-phenylsulfanyl derivative88%
Bromination (Fluorophenyl ring)Br<sub>2</sub>, FeBr<sub>3</sub>, 25°C2-Bromo-4-fluorophenyl derivative73%

Regioselectivity :

  • Nitration occurs meta to the sulfanyl group due to its electron-donating nature .

  • Bromination favors the ortho position relative to fluorine on the fluorophenyl ring .

Ring-Opening and Rearrangement

Under acidic conditions, the thiadiazole ring undergoes cleavage:

Reaction Conditions Product Yield Source
Acid hydrolysisHCl (conc.), reflux, 6h4-Fluorophenyl thiourea + benzenedithiol91%

Mechanism :

  • Protonation at N2 weakens the N-S bond, leading to ring opening and formation of thiourea intermediates .

Reduction Reactions

While the compound lacks reducible groups like nitro, the thiadiazole ring can be partially reduced:

Reaction Conditions Product Yield Source
Partial ring reductionZn/HOAc, 50°CDihydrothiadiazole derivative68%

Characterization :

  • <sup>1</sup>H-NMR confirms loss of aromaticity in the thiadiazole ring (δ 5.2–5.8 ppm for C-H protons) .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiadiazole derivatives exhibit promising antimicrobial properties. A study demonstrated that compounds similar to 4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole showed effective inhibition against various bacterial strains. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

Thiadiazole derivatives have been investigated for their potential as anticancer agents. A notable case study showed that certain analogs induced apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The fluorophenyl substitution enhances the compound's lipophilicity, improving cellular uptake and efficacy.

Fungicidal Activity

The compound has been explored for its fungicidal properties against phytopathogenic fungi. A patent application highlighted its effectiveness in controlling fungal diseases in crops. The mechanism of action involves inhibition of fungal cell wall synthesis and disruption of metabolic processes essential for fungal growth.

Herbicidal Properties

In addition to fungicidal activity, 4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole has shown potential as a herbicide. Research indicates that it can selectively inhibit the growth of specific weed species without harming crop plants. This selectivity is attributed to its unique chemical structure that targets specific enzymatic pathways in weeds.

Polymer Chemistry

The compound has been utilized in the development of new polymer materials. Its incorporation into polymer matrices enhances thermal stability and mechanical properties. Studies have shown that polymers containing thiadiazole groups exhibit improved resistance to degradation under environmental stressors.

Case Studies

  • Antimicrobial Efficacy :
    • Study : A comparative analysis of various thiadiazole derivatives showed that 4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole exhibited superior antimicrobial activity against E. coli and S. aureus.
    • Results : The minimum inhibitory concentration (MIC) was determined to be significantly lower than other tested compounds, indicating strong antibacterial potential.
  • Fungicidal Action :
    • Research : Field trials demonstrated the effectiveness of the compound in controlling powdery mildew in grapevines.
    • Outcome : Treated plants showed a 75% reduction in disease incidence compared to untreated controls, highlighting its agricultural applicability.

Data Tables

Application AreaSpecific UseObserved Effects
MedicinalAntimicrobialInhibition of bacterial growth
AnticancerInduction of apoptosis
AgriculturalFungicideControl of fungal diseases
HerbicideSelective inhibition of weed growth
Material SciencePolymer additiveEnhanced thermal stability

Mechanism of Action

The mechanism of action of 4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. For example, it may inhibit the activity of certain kinases or proteases, disrupting cellular signaling pathways and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Crystallographic Comparisons

Halogen-Substituted Derivatives
  • 4-(4-Chlorophenyl)- and 4-(4-Fluorophenyl)-thiadiazoles (Compounds 4 and 5): These isostructural analogs differ only in the halogen substituent (Cl vs. F). Single-crystal diffraction studies reveal nearly identical triclinic (P̄1) symmetry and molecular conformations. However, the fluorophenyl group in Compound 5 adopts a perpendicular orientation relative to the thiadiazole plane, whereas the chlorophenyl group in Compound 4 shows minor deviations. This difference impacts crystal packing due to altered van der Waals interactions and halogen bonding potentials .
Sulfur-Containing Derivatives
  • 4-Methylphenyl 4-phenyl-1,2,3-thiadiazol-5-yl sulfone (CAS 206132-49-2) :
    Replacing the phenylsulfanyl group with a sulfone moiety increases molecular polarity and hydrogen-bonding capacity. The sulfone group stabilizes the crystal lattice through stronger dipole-dipole interactions compared to the thioether group in the target compound .
Heterocyclic Hybrids
  • Schiff Bases of 5-[5-(4-Fluorophenyl)thiophen-2-yl]-1,3,4-thiadiazol-2-amine :
    Hybridization with a thiophene ring enhances π-π stacking interactions, improving binding to biological targets. The fluorophenyl group in these derivatives contributes to selective anticancer activity (IC50 = 1.28 μg/mL against breast cancer) .
Solubility and Stability
  • Fluorophenyl vs. Chlorophenyl : Fluorine’s smaller atomic radius and higher electronegativity improve solubility in polar solvents (e.g., DMF, DMSO) compared to chlorophenyl analogs .
  • Phenylsulfanyl vs. Sulfone : The thioether group in the target compound reduces polarity, enhancing lipid solubility and passive diffusion across biological membranes relative to sulfones .

Biological Activity

4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole is a compound belonging to the thiadiazole family, known for its diverse biological activities. Thiadiazoles are five-membered heterocycles that have garnered significant attention in medicinal chemistry due to their potential therapeutic applications. This article focuses on the biological activity of this specific compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Identifiers:

PropertyValue
CAS Number 1473987
Molecular Formula C14H9FN2S2
Molecular Weight 284.35 g/mol
IUPAC Name 4-(4-fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole

Antimicrobial Activity

Thiadiazole derivatives, including 4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole, have demonstrated significant antimicrobial properties. Research indicates that modifications in the thiadiazole ring enhance its efficacy against various pathogens.

  • Mechanism of Action: The presence of the phenylsulfanyl group contributes to the compound's ability to disrupt microbial cell membranes and inhibit key metabolic pathways.
  • Case Study: A study highlighted that compounds with electron-withdrawing groups like fluorine exhibited enhanced antifungal activity against Candida albicans and Candida parapsilosis, suggesting that 4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole could possess similar properties due to its structural characteristics .

Anticancer Activity

The anticancer potential of thiadiazoles has been extensively studied. The incorporation of a fluorophenyl group is associated with increased cytotoxicity against various cancer cell lines.

  • Mechanism of Action: Thiadiazoles may induce apoptosis through the activation of caspases and inhibition of cell proliferation pathways.
  • Research Findings: A review indicated that thiadiazole derivatives exhibit significant activity against breast cancer and leukemia cell lines. The compound's structure allows for interactions with DNA and RNA synthesis pathways .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics (ADME - Absorption, Distribution, Metabolism, Excretion) is crucial for evaluating the therapeutic potential of 4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole.

  • Absorption and Distribution: Studies suggest that the lipophilicity of the compound enhances its absorption through biological membranes.
  • Metabolism: Preliminary investigations indicate that metabolic stability is favorable, with minimal degradation in liver microsomes.
  • Toxicity Profile: Initial toxicity assessments have shown low cytotoxicity in non-target cells, indicating a promising safety profile for further development .

Comparative Analysis with Related Compounds

To better understand the efficacy of 4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole, it is useful to compare its biological activities with those of similar compounds.

CompoundAntimicrobial ActivityAnticancer ActivityToxicity Level
4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazoleModerateHighLow
4-(4-Chlorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazoleHighModerateModerate
3-Amino-5-(4-fluorophenyl)-1,2,4-thiadiazoleLowHighLow

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A general procedure involves refluxing a mixture of a thiosemicarbazide derivative (e.g., 4-fluorophenyl-substituted precursors) with carbon disulfide or Lawesson’s reagent in a polar solvent (e.g., ethanol or acetic acid). Reaction progress is monitored using thin-layer chromatography (TLC), followed by precipitation in ice-cold water and recrystallization from ethanol or ethyl acetate . For derivatives with sulfanyl groups, intermediates like benzyl sulfides are oxidatively chlorinated to yield sulfonyl chlorides, which are further functionalized .

Q. How is the structural integrity of 4-(4-Fluorophenyl)-5-(phenylsulfanyl)-1,2,3-thiadiazole confirmed?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for confirming the molecular structure and stereochemistry. Key metrics include bond lengths (e.g., C–S: ~1.68–1.72 Å) and dihedral angles between aromatic rings. Complementary techniques include 1H^1 \text{H}- and 13C^{13} \text{C}-NMR for verifying proton environments and substituent positions, and IR spectroscopy for identifying thiadiazole ring vibrations (~650–750 cm1^{-1}) .

Q. What preliminary biological screening assays are relevant for this compound?

  • Methodological Answer : Initial biological evaluation focuses on enzyme inhibition (e.g., kinases, hydrolases) using fluorometric or colorimetric assays (IC50_{50} determination). Antiproliferative activity is tested against cancer cell lines (e.g., NCI-60 panel) via MTT assays, with data normalized to positive controls like doxorubicin .

Advanced Research Questions

Q. How can substituent effects on the phenylsulfanyl group modulate biological activity?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with electron-withdrawing (e.g., nitro, chloro) or electron-donating (e.g., methoxy) groups on the phenylsulfanyl moiety. Activity trends are analyzed using computational tools (e.g., molecular docking to identify binding interactions with target proteins like EGFR or COX-2). For example, para-substituted electron-withdrawing groups enhance antiproliferative activity by improving target affinity .

Q. How can contradictions between spectral data and crystallographic results be resolved?

  • Methodological Answer : Discrepancies may arise from polymorphism or solvatomorphism. Techniques include:

  • Variable-temperature XRD to assess thermal stability of crystal forms.
  • Solid-state NMR to compare molecular environments in different polymorphs.
  • Dynamic vapor sorption (DVS) to study hydrate/anhydrate transitions.
    For example, 2-(4-fluorophenylamino)-1,3,4-thiadiazole derivatives exhibit dual fluorescence in DMSO due to solvent-dependent conformational changes, resolved via time-resolved fluorescence spectroscopy .

Q. What mechanistic insights exist for the compound’s reactivity in nucleophilic substitution reactions?

  • Methodological Answer : The sulfanyl group acts as a leaving site in nucleophilic substitutions. Kinetic studies using 19F^{19} \text{F}-NMR or HPLC track reaction progress with amines or thiols. Density functional theory (DFT) calculations reveal transition-state energetics, showing that electron-deficient aryl groups accelerate substitution rates due to enhanced electrophilicity at the sulfur center .

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